molecular formula C13H14O5 B3017294 (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid CAS No. 86017-93-8

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid

Cat. No.: B3017294
CAS No.: 86017-93-8
M. Wt: 250.25
InChI Key: JCZVRPGUXODGAO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid (CAS 86017-93-8) is a high-purity chemical compound supplied for research applications. With the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol, this compound is characterized by its but-3-enoic acid structure featuring methoxycarbonyl and 4-methoxyphenyl substituents in the (3E) configuration . Compounds with unsaturated carbon-carbon bonds, similar to this one, are of significant interest in organic synthesis and method development. For instance, research into catalytic oxidation systems using reagents like meta-chloroperoxybenzoic acid (m-CPBA) highlights the importance of such unsaturated structures in studying epoxidation mechanisms and the functionalization of C-H bonds . Furthermore, the precise determination of double-bond positions in unsaturated compounds is a critical area of research in mass spectrometry and lipidomics, where derivatization agents are used for in-depth structural analysis . This compound serves as a valuable building block or reference standard in these and other exploratory research contexts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-methoxycarbonyl-4-(4-methoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-17-11-5-3-9(4-6-11)7-10(8-12(14)15)13(16)18-2/h3-7H,8H2,1-2H3,(H,14,15)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZVRPGUXODGAO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86017-93-8
Record name (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid typically involves the esterification of appropriate precursors followed by a series of reactions to introduce the methoxycarbonyl and methoxyphenyl groups. One common method involves the use of a linker mode approach under reflux conditions . The structure of the compound can be confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, and NMR techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and subsequent purification processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead candidate for drug development due to its biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting protective effects against oxidative stress.
  • Antimicrobial Activity : Derivatives have shown effectiveness against various bacterial strains, indicating potential pharmaceutical applications.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Anticancer Activity

Recent studies have explored the cytotoxic effects of (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid against breast cancer cell lines. Molecular docking studies suggest that it may inhibit estrogen receptor alpha (ERα), a critical target in breast cancer therapy.

Organic Synthesis

This compound serves as an important building block in organic synthesis:

  • Precursor for Complex Molecules : Its unique structure allows for the synthesis of more complex derivatives through various chemical transformations, such as oxidation and reduction reactions.

Table 1: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Methoxycinnamic AcidSimilar but without methoxycarbonyl groupStrong antioxidant properties
Methacrylic AcidLacks phenolic substitutionWidely used in polymer chemistry
2-Methoxycinnamic AcidContains methoxy group but different substitutionExhibits anti-inflammatory activity

Material Science

Due to its structural characteristics, this compound may find applications in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for developing new polymers with specific properties.

Mechanism of Action

The mechanism by which (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to exhibit cytotoxic activity against breast cancer cells through inhibition of estrogen receptor alpha (ERα) . The compound’s binding affinity and interactions with target proteins can be studied using molecular docking and simulation techniques.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences Source
Target Compound C₁₃H₁₄O₅ 262.25 4-methoxyphenyl, methoxycarbonyl Reference standard Thesis
(3E)-4-[4-(Benzyloxy)-3-methoxyphenyl]-3-(ethoxycarbonyl)but-3-enoic acid C₂₁H₂₀O₆ 368.38 4-benzyloxy-3-methoxyphenyl, ethoxycarbonyl Ethoxy ester; additional benzyloxy group Thesis
2-Oxo-4-phenyl-but-3-enoic acid C₁₀H₈O₃ 176.17 Phenyl, ketone Ketone at C2; no ester ChemSpider
(3E)-4-(4-Fluorophenyl)but-3-enoic acid C₁₀H₉FO₂ 180.18 4-fluorophenyl Electron-withdrawing F; no ester American Elements
(~{E})-3-(4-Methoxyphenyl)but-2-enoic acid C₁₁H₁₂O₃ 192.21 4-methoxyphenyl Double bond at C2; no ester RCSB PDB
(E)-3-(Methoxycarbonyl)-4-(benzo[d][1,3]dioxol-6-yl)but-3-enoic acid C₁₂H₁₂O₄ 236.22 Benzo[d][1,3]dioxol-6-yl, methoxycarbonyl Benzodioxole ring; altered electronics Sympharma

Substituent Effects on Physicochemical Properties

Electron-Donating vs. In contrast, the 4-fluorophenyl group in ’s compound withdraws electrons, reducing resonance stabilization . Benzodioxole () offers steric bulk and altered electronic effects compared to methoxyphenyl, which may impact binding affinity in enzymatic interactions .

Ester vs. Carboxylic Acid Functional Groups: The methoxycarbonyl ester in the target compound increases lipophilicity (logP ≈ 2.1) compared to the free carboxylic acid in ’s compound (logP ≈ 1.5). This enhances membrane permeability but may reduce aqueous solubility .

Double Bond Position and Stereochemistry: The but-3-enoic acid backbone in the target compound positions the double bond closer to the phenyl substituent, optimizing conjugation for redox activity. In contrast, but-2-enoic acid () places the double bond nearer to the carboxylic acid, reducing π-system delocalization .

Biological Activity

(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid, a compound with the CAS number 86017-93-8, is an organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a butenoic acid backbone with methoxy and phenyl substituents, which contribute to its unique chemical reactivity. Its structure can be represented as follows:

C13H14O5\text{C}_{13}\text{H}_{14}\text{O}_{5}

This structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : The compound shows effectiveness against various bacterial strains, suggesting its potential as a pharmaceutical agent in treating infections.
  • Anti-inflammatory Effects : It has been studied for its ability to modulate inflammatory pathways, indicating therapeutic potential in treating inflammatory diseases.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

  • Cytotoxic Activity : The compound has shown cytotoxic effects against certain cancer cell lines by inhibiting estrogen receptor alpha (ERα), which is critical in the progression of hormone-dependent cancers.
  • Proteasome and Autophagy Pathways : It may enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-Methoxycinnamic AcidSimilar but lacks methoxycarbonyl groupKnown for strong antioxidant properties
Methacrylic AcidLacks phenolic substitutionWidely used in polymer chemistry
2-Methoxycinnamic AcidContains methoxy group but different substitutionExhibits anti-inflammatory activity

This table highlights how the unique combination of functional groups in this compound sets it apart from other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity Study : In vitro assays demonstrated that the compound effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Efficacy : A study evaluated its antimicrobial properties against various bacterial strains, revealing effectiveness comparable to standard antibiotics .
  • Cytotoxicity Assays : Research involving breast cancer cell lines indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent.

Q & A

Basic: What synthetic strategies are effective for preparing (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid, and how can stereoselectivity be controlled?

Methodological Answer:
The compound can be synthesized via regioselective alkene functionalization of β,γ-unsaturated carboxylic acid precursors. A substrate-directed approach, as demonstrated for structurally analogous (E)-4-(4-methoxyphenyl)but-3-enoic acid derivatives, involves:

  • Reaction Setup : Use of palladium or acid catalysts to promote conjugate addition or cyclization .
  • Stereocontrol : Rigorous control of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., ethyl acetate/hexane mixtures) ensures E-configuration retention during alkene formation .
  • Purification : Silica gel column chromatography with gradient elution (ethyl acetate/hexane) achieves >85% purity .

Advanced: How can conflicting NMR data for the methoxycarbonyl and enoic acid moieties be resolved?

Methodological Answer:
Discrepancies between predicted and observed chemical shifts arise from electron-withdrawing effects and hydrogen bonding. To resolve this:

  • 2D NMR Analysis : Perform 1H^1H-13C^13C HSQC and HMBC to correlate methoxycarbonyl (δ ~3.85 ppm in 1H^1H, δ ~52.8 ppm in 13C^13C) with adjacent carbons .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values for the E-isomer. For example, HRMS data (e.g., [M]+ = 248.1412) can validate molecular integrity .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:
Given structural similarities to α-glucosidase inhibitors like (E)-3-(4-methoxyphenyl)acrylic acid:

  • Enzyme Inhibition : Use a p-nitrophenyl-α-D-glucopyranoside substrate to measure IC50_{50} values .
  • Cytotoxicity Screening : Employ MTT assays in HepG2 or HEK293 cell lines at 10–100 μM concentrations .
  • Antioxidant Activity : Assess DPPH radical scavenging capacity at λ = 517 nm .

Advanced: How does the para-methoxyphenyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:
The electron-donating methoxy group directs EAS to the ortho/para positions. To study this:

  • Competitive Experiments : Compare reactivity with meta-substituted analogs (e.g., 3-methoxyphenyl derivatives) using bromination or nitration.
  • DFT Calculations : Analyze Fukui indices to map electrophilic susceptibility. For example, para-substitution in 1f () stabilizes transition states via resonance .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (MeCN:H2 _2O = 70:30) to detect impurities <0.5% .
  • Melting Point Analysis : Compare observed mp (e.g., 120–122°C) with literature to confirm crystallinity .
  • Elemental Analysis : Validate %C, %H, and %O within ±0.3% of theoretical values .

Advanced: How can reaction mechanisms for methoxycarbonyl group introduction be elucidated?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled methoxycarbonyl precursors and track incorporation via 13C^13C NMR .
  • Kinetic Profiling : Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via LC-MS .
  • Catalytic Studies : Compare turnover frequencies (TOF) for Pd vs. Cu catalysts in carbonylative coupling reactions .

Basic: What stability challenges exist for this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Degradation : Incubate in PBS (pH 7.4, 37°C) and quantify degradation products (e.g., free carboxylic acid) via LC-MS over 24 hours .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor isomerization using HPLC .

Advanced: How can computational modeling aid in predicting metabolic pathways?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., methoxy demethylation) .
  • Molecular Docking : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.